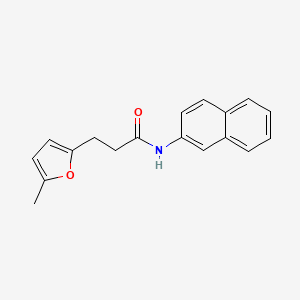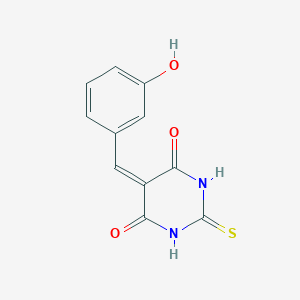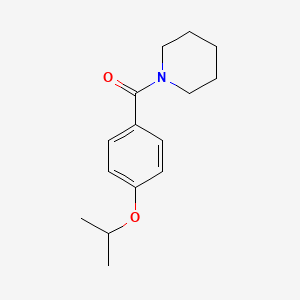
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide, also known as BTD, is a synthetic compound that has been studied for its potential applications in scientific research. BTD belongs to the class of benzothiadiazole derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide is not fully understood. However, it has been proposed that N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide exerts its biological activity by interacting with various cellular targets such as enzymes and receptors. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. It has also been found to modulate the activity of receptors such as GABA-A receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has also been found to modulate the activity of various enzymes and receptors, which are involved in cellular processes such as DNA replication, repair, and neuronal activity.
实验室实验的优点和局限性
One of the main advantages of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide is its synthetic nature, which allows for the production of large quantities of the compound with high purity. This makes it suitable for use in various lab experiments. However, one of the limitations of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide is its relatively unknown mechanism of action, which makes it difficult to design experiments to fully understand its biological activity.
未来方向
There are several future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide. One area of interest is the development of derivatives of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide with improved biological activity and selectivity. Another area of interest is the investigation of the mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide, which could provide insights into its potential applications in various diseases. Additionally, the development of new synthesis methods for N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide could lead to the production of more efficient and cost-effective compounds.
合成方法
The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole with cyclohexanecarboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide with high purity and good yield.
科学研究应用
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is cancer research. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been found to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells by interfering with their cell cycle progression.
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9-7-8-11-13(17-19-16-11)12(9)15-14(18)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVWPVKRXHRBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5857306.png)
![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)
![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)

![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)



